molecular formula C12H23NO3 B13073800 Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B13073800
M. Wt: 229.32 g/mol
InChI Key: FNURCZDNQROJJJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Protection of Amino Group: The amino group of piperidine is protected using tert-butyl chloroformate to form tert-butyl carbamate.

    Hydroxymethylation: The protected piperidine undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.

    Methylation: The hydroxymethylated intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its piperidine core is a common motif in many therapeutic agents, making it a crucial intermediate in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The hydroxymethyl and tert-butyl groups can enhance its binding affinity and specificity, leading to more effective interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methyl groups on the piperidine ring. This combination of functional groups provides distinct reactivity and binding properties, making it particularly useful in synthetic and medicinal chemistry.

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Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNURCZDNQROJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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